Benzene, 1-isocyano-4-(phenylethynyl)-
Description
This compound belongs to the broader class of 1,4-bis(phenylethynyl)benzene derivatives (BPEBs), which are characterized by their rigid, conjugated structures. Such compounds are of significant interest in materials science, particularly in liquid crystal (LC) applications due to their high thermal stability, optical anisotropy (Δn), and dielectric anisotropy (Δε) .
The isocyano group introduces unique electronic and steric effects compared to common substituents like fluorine or alkoxy groups.
Properties
CAS No. |
825615-31-4 |
|---|---|
Molecular Formula |
C15H9N |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-isocyano-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C15H9N/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H |
InChI Key |
OQFASKHFATVRKY-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyano-4-(phenylethynyl)- typically involves the reaction of 4-bromo-1-isocyanobenzene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for Benzene, 1-isocyano-4-(phenylethynyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis using continuous flow reactors and optimizing reaction conditions to improve yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential for large-scale production.
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: TBHP, silver acetate, acetonitrile, blue LED irradiation.
Reduction: LiAlH4, NaBH4, ethanol or THF as solvents.
Substitution: Various nucleophiles, solvents like DMF or THF, and catalysts depending on the specific reaction.
Major Products Formed:
Oxidation: Formation of quinoline-derived benzophosphole oxides.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-isocyano-4-(phenylethynyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1-isocyano-4-(phenylethynyl)- involves its ability to participate in radical cascade reactions. The isocyano group acts as a radical acceptor, facilitating the formation of complex cyclic structures. The phenylethynyl group contributes to the stabilization of the radical intermediates, allowing for efficient cyclization and formation of the desired products . The molecular targets and pathways involved in these reactions are primarily related to the formation of C-C and C-N bonds through radical intermediates.
Comparison with Similar Compounds
Structural and Substituent Effects
The properties of BPEB derivatives are highly dependent on substituent type, position, and number. Key comparisons include:
Substituent Type
- Fluorine vs. Isocyano: Fluorine substitution on benzene rings increases melting points (mp) and clearing points (cp) due to enhanced intermolecular dipole interactions. For example, adding two fluorine atoms to BPEBs raises mp by ~10°C . In contrast, the isocyano group’s bulkier structure and stronger electron withdrawal may reduce mp by disrupting packing efficiency while increasing polarizability (and thus Δn).
- End Groups: Replacing terminal groups like -OCF₃ with -F decreases mp (e.g., compound 10 vs. 11 in ). Similarly, substituting -N≡C (isocyano) for -F could lower thermal stability but enhance Δε due to higher dipole moment.
Positional Isomerism
Positional isomers of benzene derivatives (e.g., 1,3 vs. 1,4 substitution) exhibit distinct properties. For example, benzene, 1-ethynyl-3-(phenylethynyl)- is less kinetically favored than 1,4-substituted analogs due to steric and electronic factors . This suggests that the 1,4-substitution in the target compound optimizes conjugation and minimizes steric hindrance.
Thermal and Phase Behavior
The thermal properties of BPEBs are critical for LC applications. A comparison of substituent effects is summarized below:
*Hypothesized values based on substituent trends from .
Key findings:
- Fluorinated BPEBs exhibit the highest mp and cp, attributed to strong intermolecular interactions.
- The isocyano group’s polarizability may increase Δn and Δε, but its steric effects likely reduce thermal stability compared to -F or -OCF₃.
Optical and Dielectric Anisotropy
The target compound’s conjugated phenylethynyl backbone and isocyano group synergistically enhance optical anisotropy. For example:
- BPEBs with phenylethynyl groups achieve Δn > 0.28 due to extended π-conjugation .
- The isocyano group’s electron-withdrawing nature may further amplify Δn by polarizing the π-electron cloud. This aligns with studies showing that electron-deficient substituents increase optical anisotropy in LCs .
Dielectric anisotropy (Δε) is influenced by molecular dipole alignment. Fluorinated BPEBs achieve Δε = 29.0 , while the isocyano group’s larger dipole moment (~3.5 D for -N≡C vs. ~1.5 D for -F) could push Δε beyond 30, making it suitable for high-performance LC displays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
